molecular formula C21H30N2O5S B12088025 5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide

5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide

Cat. No.: B12088025
M. Wt: 422.5 g/mol
InChI Key: SQOCZDWIAGIVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide is a secondary amino compound. It is a derivative of ammonia where the nitrogen is substituted by a 1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl group and a 2-(2-ethoxyphenoxy)ethyl group . This compound is known for its applications in medicinal chemistry, particularly in the treatment of benign prostatic hyperplasia (BPH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide involves multiple steps. One common method includes the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-(2-ethoxyphenoxy)propanol. This intermediate is then reacted with 3-aminopropylamine to yield 2-[3-(2-ethoxyphenoxy)propylamino]propane. Finally, this compound is sulfonated with 2-methoxybenzenesulfonyl chloride to produce the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H30N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

5-[2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25)

InChI Key

SQOCZDWIAGIVEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.